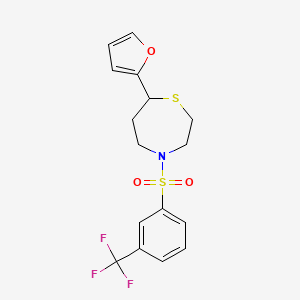

7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

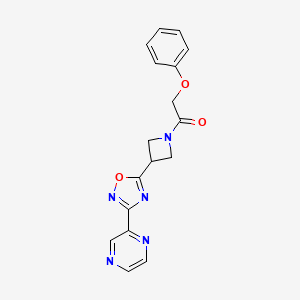

The compound “7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a furan ring, a phenyl ring with a trifluoromethyl group, and a thiazepane ring with a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The thiazepane ring is a seven-membered ring with six carbon atoms and one sulfur atom. The phenyl ring is a six-membered carbon ring, and it’s attached to a sulfonyl group and a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethylation reactions are common in pharmaceuticals and materials . Protodeboronation of pinacol boronic esters is another possible reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a trifluoromethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用

Synthesis and Chemical Reactions

Researchers have explored the synthesis and reactions involving compounds structurally related to "7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane", demonstrating its significance in creating valuable chemical structures and materials.

Julia-Kocienski Olefination : The Julia-Kocienski olefination reaction employs 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, related to the compound , showcasing its utility in synthesizing 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This process is pivotal for creating complex organic compounds, including methoxylated stilbenes like trimethylated resveratrol (Alonso et al., 2005).

Aza-Piancatelli Rearrangement : The compound's furan moiety is instrumental in the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting its role in creating heterocyclic compounds with potential biological activities (Reddy et al., 2012).

Furanic Compounds Synthesis : Research on the dehydration and hydrogenation of xylose over SO3–H functionalized catalysts in alcohol media emphasizes the synthesis of furanic compounds, crucial for developing renewable platform chemicals and value-added products. Such studies underscore the compound's relevance in green chemistry and sustainable material production (Gupta et al., 2020).

Material Science and Catalysis

The research on "7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane" and related compounds extends into material science and catalysis, demonstrating its application in creating innovative materials and catalysts.

- Copper(II)-Catalyzed Reactions : A study on the copper(II)-catalyzed three-component reaction of 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates, leading to 4-sulfonylated furan-2(5H)-ones, showcases the compound's role in synthesizing sulfonylated heterocycles. This is crucial for developing pharmaceuticals and materials with specific functional properties (Zhou et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-(furan-2-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-1-4-13(11-12)25(21,22)20-7-6-15(24-10-8-20)14-5-2-9-23-14/h1-5,9,11,15H,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPRAFYKZRRENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Furan-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-Methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2891442.png)

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)

![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)